molecular formula C8H7BrF2O B13458015 1-Bromo-3-[(difluoromethoxy)methyl]benzene

1-Bromo-3-[(difluoromethoxy)methyl]benzene

Cat. No.: B13458015
M. Wt: 237.04 g/mol
InChI Key: MXEVGUUOWLAZTH-UHFFFAOYSA-N
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Description

1-Bromo-3-[(difluoromethoxy)methyl]benzene is an organic compound with the molecular formula C8H7BrF2O. It is a derivative of benzene, where a bromine atom is attached to the benzene ring along with a difluoromethoxy methyl group. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-3-[(difluoromethoxy)methyl]benzene typically involves the bromination of 3-[(difluoromethoxy)methyl]benzene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually performed under controlled temperature conditions to ensure the selective bromination of the benzene ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-[(difluoromethoxy)methyl]benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and amines. The reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are commonly used.

Major Products Formed

    Substitution Reactions: Products include 3-[(difluoromethoxy)methyl]phenol, 3-[(difluoromethoxy)methyl]aniline, and other substituted derivatives.

    Oxidation Reactions: Products include quinones and other oxidized aromatic compounds.

    Reduction Reactions: The major product is 3-[(difluoromethoxy)methyl]benzene.

Scientific Research Applications

1-Bromo-3-[(difluoromethoxy)methyl]benzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as

Properties

Molecular Formula

C8H7BrF2O

Molecular Weight

237.04 g/mol

IUPAC Name

1-bromo-3-(difluoromethoxymethyl)benzene

InChI

InChI=1S/C8H7BrF2O/c9-7-3-1-2-6(4-7)5-12-8(10)11/h1-4,8H,5H2

InChI Key

MXEVGUUOWLAZTH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)COC(F)F

Origin of Product

United States

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